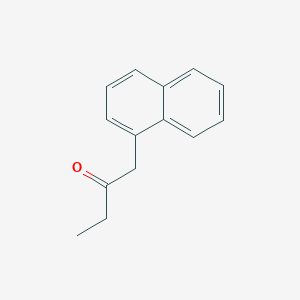

1-(Naphthalen-1-yl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-13(15)10-12-8-5-7-11-6-3-4-9-14(11)12/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWHXPREIMDJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Elaborative Reaction Pathways of 1 Naphthalen 1 Yl Butan 2 One and Its Functionalized Precursors

Direct Synthesis Strategies for 1-(Naphthalen-1-yl)butan-2-one

Direct synthetic strategies aim to construct the this compound framework in a highly convergent manner. These approaches often involve the formation of the key carbon-carbon bond between the naphthalene (B1677914) ring and the butanone side chain in a late-stage step.

Advanced Approaches Utilizing Naphthalene-Based Carboxylic Acid Derivatives

One versatile strategy for ketone synthesis involves the acylation of organometallic reagents with activated carboxylic acid derivatives. nih.gov This approach, when applied to naphthalene-based precursors, offers a reliable method for introducing the butanone side chain. The synthesis commences with a suitable naphthalene carboxylic acid, such as 1-naphthoic acid or 1-naphthylacetic acid.

The carboxylic acid is first converted into a more reactive species to prevent side reactions, such as deprotonation, by highly basic organometallic reagents. chemistrysteps.com Common activation methods include conversion to an acid chloride, an N-acylazetidine, or a Weinreb amide (N-methoxy-N-methyl amide). chemistrysteps.comorganic-chemistry.org

The reaction of an organolithium or Grignard reagent with a carboxylic acid typically leads to a stable carboxylate salt. However, the use of excess organolithium reagent can drive the reaction forward to form a ketone after acidic workup. chemistrysteps.com A more controlled method involves the conversion of the carboxylic acid to its corresponding acid chloride, which can then be treated with an organocuprate (Gilman reagent), such as lithium diethylcuprate, to yield the desired ketone with minimal over-addition to form a tertiary alcohol. chemistrysteps.com

Alternatively, the Weinreb amide of 1-naphthylacetic acid provides a highly effective route. The Weinreb amide is prepared from the carboxylic acid and N,O-dimethylhydroxylamine. This intermediate reacts with organometallic reagents like ethylmagnesium bromide or ethyllithium (B1215237) to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until an acidic workup is performed, cleanly yielding this compound. chemistrysteps.com Modern protocols also utilize nickel-catalyzed cross-coupling reactions between carboxylic acid derivatives and organoboron compounds as a means to form ketones. nih.govresearchgate.net

Table 1: Selected Methods for Ketone Synthesis from Carboxylic Acid Derivatives

| Precursor | Activating Group | Reagent | Key Feature |

|---|---|---|---|

| 1-Naphthylacetic Acid | -Cl (Acid Chloride) | Lithium diethylcuprate | Prevents over-addition to alcohol. |

| 1-Naphthylacetic Acid | Weinreb Amide | Ethylmagnesium bromide | Forms a stable chelated intermediate. chemistrysteps.com |

| 1-Naphthylacetic Acid | None | Ethyllithium (2 equiv.) | Direct reaction with the carboxylate. chemistrysteps.com |

Application of Wittig Olefination for the Formation of Butenone Precursors

The Wittig reaction provides a powerful method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone. udel.eduyoutube.com This methodology can be adapted to synthesize an α,β-unsaturated ketone precursor, which can then be selectively reduced to afford this compound.

The synthetic sequence begins with 1-naphthaldehyde (B104281). This aldehyde is reacted with a stabilized phosphorus ylide, such as acetonylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). This ylide can be generated in situ from the corresponding phosphonium (B103445) salt, (2-oxopropyl)triphenylphosphonium chloride, and a base. The reaction proceeds via a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. youtube.com

The product of this reaction is (E)-4-(naphthalen-1-yl)but-3-en-2-one. The subsequent and final step is the selective reduction of the carbon-carbon double bond without affecting the ketone carbonyl group. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, like the one used in this synthesis, generally favor the formation of the (E)-alkene. nih.gov Non-stabilized ylides, in contrast, typically yield the (Z)-alkene.

Indirect Synthetic Pathways via Cascade Reactions and Derivatization

Indirect routes involve the synthesis of functionalized intermediates that possess the core carbon skeleton of the target molecule. These intermediates are then converted to this compound through subsequent chemical transformations.

Stereoselective Aldol (B89426) Condensation Reactions Leading to Hydroxybutan-2-one Derivatives

The aldol condensation is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. scispace.com In the context of synthesizing this compound, an aldol reaction between 1-naphthaldehyde and the enolate of acetone (B3395972) serves as an effective route to a key precursor, 4-hydroxy-4-(naphthalen-1-yl)butan-2-one.

The reaction is typically catalyzed by a base, which deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. An acidic or aqueous workup protonates the resulting alkoxide to yield the β-hydroxy ketone. The stereochemical outcome of this reaction can be controlled to some extent, although for this specific achiral ketone, diastereoselectivity is not a factor. However, the principles of stereoselective aldol reactions are crucial when chiral ketones or aldehydes are used.

The resulting β-hydroxy ketone can be converted to the target compound by dehydration to the enone followed by reduction, or through direct deoxygenation of the secondary alcohol.

A significant advancement in aldol chemistry is the development of asymmetric organocatalysis, which uses small chiral organic molecules to induce enantioselectivity. youtube.com The amino acid (S)-proline is a highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes. thieme-connect.com

The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the reaction of acetone with the secondary amine of proline. The carboxylic acid moiety of the proline catalyst then activates the aldehyde electrophile (1-naphthaldehyde) through hydrogen bonding. This activation, combined with the chiral environment provided by the catalyst, directs the enamine to attack a specific face of the aldehyde, leading to the formation of an optically enriched aldol product after hydrolysis of the resulting iminium ion. youtube.com

The reaction conditions, including solvent, temperature, and the presence of additives, can be optimized to achieve high yields and enantiomeric excesses (ee). For instance, reactions of aromatic aldehydes with acetone catalyzed by proline or its derivatives have shown high enantioselectivities, often exceeding 90% ee. nih.gov This method provides an efficient pathway to chiral 4-hydroxy-4-(naphthalen-1-yl)butan-2-one, a valuable synthetic intermediate.

Table 2: Representative (S)-Proline Catalyzed Aldol Reactions of Aromatic Aldehydes with Acetone

| Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 20 | Neat acetone, RT | 80 | 30 |

| 4-Nitrobenzaldehyde | 30 | DMSO, RT, 48h | 68 | 76 |

| Benzaldehyde | 5 | CHCl₃/DMSO, 0°C, 4d | 76 | 77 |

| 2-Chlorobenzaldehyde | 5 | CHCl₃/DMSO, 0°C, 4d | 80 | 85 |

| 2,6-Dichlorobenzaldehyde | 5 | CHCl₃/DMSO, 0°C, 4d | 85 | 96 |

Data is illustrative of the general reaction's effectiveness. thieme-connect.comnih.govnih.gov

Cyclocondensation and Cycloaromatization Reactions Involving Naphthyl Diketone and Oxime Intermediates

Complex molecular frameworks can also be accessed through cyclocondensation and cycloaromatization reactions. While not a direct route to this compound, these reactions demonstrate the construction of naphthalene systems from acyclic or different cyclic precursors, which could be conceptually applied. For instance, polysubstituted naphthalenes can be synthesized via the electrophilic cyclization of arene-containing propargylic alcohols or the thermolytic intramolecular cyclocondensation of specifically substituted benzaldehydes. researchgate.netnih.gov

A more relevant transformation involving related intermediates is the reaction of a 1,2-diketone with a 1,2-diamine to form a pyrazine (B50134) ring. jlu.edu.cn Although this leads to a heterocyclic system, it showcases the reactivity of diketone functionalities. In a hypothetical pathway towards a butanone-substituted naphthalene, one might envision a scenario where a suitably substituted diketone undergoes a ring-forming reaction that subsequently rearranges or is cleaved to reveal the desired structure.

The formation of oximes from ketones is a standard derivatization. These oxime intermediates can participate in various rearrangements and cyclization reactions. For example, the reaction of a naphthyl ketone with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. While often used for characterization, these oximes can be precursors in reactions like the Beckmann rearrangement or be involved in the synthesis of heterocyclic rings like isoxazoles. A synthetic strategy could potentially exploit such a cyclization-ring opening sequence to construct the desired butanone side chain.

Formation of Aminonaphthyl Butanone Derivatives through Directed Functionalization

The introduction of an amino group to the this compound framework can be achieved through several methodologies, most notably reductive amination. This process transforms the ketone's carbonyl group into an amine via an intermediate imine. wikipedia.orglibretexts.org

Reductive amination is a versatile method for producing primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.org The reaction begins with the nucleophilic attack of an amine (such as ammonia (B1221849) for a primary amine) on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the final amine product. wikipedia.org This reduction can be performed in the same pot, often using specific reducing agents that selectively target the imine in the presence of the starting ketone. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄) and are effective under the weakly acidic conditions that favor imine formation. libretexts.orgmasterorganicchemistry.com Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst, such as nickel, can be employed. libretexts.org Recent advancements have also explored the use of reusable iron-based catalysts for the synthesis of primary amines from ketones and ammonia, presenting a more sustainable approach. nih.gov

For the synthesis of an amine from this compound, the choice of the amine reagent dictates the final product. Using ammonia would yield the primary amine, while a primary amine would result in a secondary amine, and so on. The general pathway is outlined below:

Table 1: General Conditions for Reductive Amination

| Step | Reagents & Conditions | Intermediate/Product |

| Imine Formation | This compound, Amine (NH₃, RNH₂, or R₂NH), Weakly acidic conditions | Imine |

| Reduction | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Ni) | Corresponding Amine |

This method allows for the directed functionalization of the butanone scaffold, providing access to a range of aminonaphthyl derivatives. The process is highly adaptable, and by choosing the appropriate amine and reducing agent, chemists can synthesize a diverse library of compounds. organic-chemistry.org

Introduction of Trifluoromethyl Groups into Butanone Scaffolds via Dehydrogenation

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. princeton.edu For ketones such as this compound, a primary route for introducing a CF₃ group at the α-carbon involves the trifluoromethylation of an enolate or a silyl (B83357) enol ether equivalent. This pathway can be considered a formal dehydrogenation, as it involves the removal of an α-hydrogen to form the reactive intermediate.

The process typically begins with the formation of a silyl enol ether from the parent ketone. This intermediate is then subjected to a trifluoromethylating agent. nih.gov A powerful and modern approach for this transformation is the use of photoredox catalysis. princeton.edunih.gov In this method, a photocatalyst, often a ruthenium or iridium complex, is excited by visible light. The excited catalyst can then engage with a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I), to generate a trifluoromethyl radical (•CF₃). nih.gov

This highly electrophilic radical readily adds to the electron-rich double bond of the silyl enol ether. The resulting α-amino radical intermediate is then oxidized to complete the catalytic cycle, yielding the α-trifluoromethylated ketone after hydrolysis of the silyl group. nih.govnih.gov This photoredox-based method is advantageous due to its mild, room-temperature conditions and operational simplicity. nih.gov It allows for the direct installation of the CF₃ moiety without the need to isolate the silyl enol ether intermediate in a one-pot protocol. nih.gov

Table 2: Photoredox-Catalyzed α-Trifluoromethylation of Ketones

| Step | Description | Key Reagents |

| 1 | Formation of silyl enol ether from ketone. | Ketone, Silylating Agent (e.g., TMSCl), Base (e.g., LDA) |

| 2 | Generation of •CF₃ radical via photoredox cycle. | Photocatalyst (e.g., [Ru(bpy)₃]²⁺), Light, CF₃ Source (e.g., CF₃I) |

| 3 | Addition of •CF₃ to silyl enol ether. | Silyl enol ether, •CF₃ radical |

| 4 | Oxidation and hydrolysis. | - |

This strategy provides a robust pathway for accessing α-trifluoromethyl carbonyl compounds from a wide array of ketone substrates. organic-chemistry.org

General Chemical Transformations Pertinent to the this compound Moiety

Oxidative and Reductive Transformations of the Ketone Functionality

The ketone group in this compound is a versatile functional handle for various oxidative and reductive transformations.

Reductive Transformations: The most common reduction of a ketone is its conversion to a secondary alcohol. This is readily achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that effectively reduces ketones to alcohols, typically in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comumn.edu The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com For this compound, this reaction would yield 1-(naphthalen-1-yl)butan-2-ol. Studies on analogous aryl ketones have shown these reductions to be efficient, often proceeding with high yields at room temperature. cdnsciencepub.comresearchgate.net

Oxidative Transformations: The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones, converting them into esters through the insertion of an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgnih.gov The regioselectivity of the oxidation is predictable, with the oxygen atom inserting on the more substituted side of the carbonyl group. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are a naphthylmethyl group (a primary alkyl, albeit benzylic) and an ethyl group (also a primary alkyl). In such cases, the migration can be competitive, but the naphthylmethyl group, being more capable of stabilizing a partial positive charge during the migration step, would be expected to migrate preferentially. This would lead to the formation of ethyl 2-(naphthalen-1-yl)acetate.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(Naphthalen-1-yl)butan-2-ol |

| Oxidation | m-CPBA (or other peroxyacids) | Ethyl 2-(naphthalen-1-yl)acetate |

Regioselective Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the substituent already present on the ring. In this compound, the substituent at the C1 position is a butan-2-one-1-yl group (-CH₂C(=O)CH₂CH₃).

This group acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the aromatic ring via resonance and induction. libretexts.org Deactivating groups without a lone pair adjacent to the ring are typically meta-directors in benzene (B151609) systems. libretexts.org However, in the naphthalene system, the situation is more complex. The inherent reactivity of the α-positions (4, 5, and 8) versus the β-positions (2, 3, 6, and 7) of the naphthalene core must be considered.

Generally, alkyl groups are ortho/para directing. The butanone substituent can be viewed as a modified alkyl group. For a 1-substituted naphthalene, the "ortho" positions are C2 and C8, and the "para" position is C4. Electrophilic attack at the C4 and C5 positions is often favored as it allows for the formation of a resonance-stabilized carbocation intermediate where the aromaticity of the unsubstituted ring is preserved. The deactivating nature of the carbonyl group will slow the reaction rate compared to unsubstituted naphthalene but will still direct incoming electrophiles. Computational methods like RegioSQM, which calculate proton affinities, can be used to predict the most nucleophilic sites and thus the likely outcome of EAS reactions with high accuracy. nih.govrsc.org Given these factors, substitution is most likely to occur at the C4 or C5 positions of the naphthalene ring. researchgate.net

Formation of Stereodefined Silyl Enol Ethers for Subsequent Reactions

Silyl enol ethers are crucial reactive intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org For an unsymmetrical ketone like this compound, two different regioisomeric silyl enol ethers can be formed, depending on which α-proton is removed. The formation of these isomers can be controlled by the reaction conditions, leading to either the kinetic or the thermodynamic product. udel.edu

Kinetic Silyl Enol Ether : This isomer is formed by removing the proton from the less sterically hindered α-carbon. For this compound, this would be the C3 position, leading to the less substituted double bond. Kinetic control is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). These conditions promote rapid and irreversible deprotonation at the most accessible site. wikipedia.orgudel.edu

Thermodynamic Silyl Enol Ether : This isomer is the more stable product, featuring a more substituted double bond. For the target ketone, this would involve deprotonation at the C1 position. Thermodynamic control is favored by using a weaker base (e.g., triethylamine) and higher temperatures. These conditions allow for an equilibrium to be established between the ketone and the two possible enolates, which ultimately favors the more stable thermodynamic product. wikipedia.orgmasterorganicchemistry.com

Once formed, these silyl enol ethers can be used in reactions such as the photoredox-catalyzed trifluoromethylation discussed previously, or in Mukaiyama aldol additions. beilstein-journals.orgsemanticscholar.org

Table 4: Conditions for Regioselective Silyl Enol Ether Formation

| Product Type | Base | Temperature | Resulting Isomer from this compound |

| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | (Z/E)-2-(trimethylsilyloxy)-1-(naphthalen-1-yl)but-1-ene |

| Thermodynamic | Triethylamine (Et₃N) | Higher (e.g., Room Temp. or above) | (Z/E)-1-(naphthalen-1-yl)-2-(trimethylsilyloxy)but-2-ene |

Advanced Spectroscopic and Crystallographic Characterization of 1 Naphthalen 1 Yl Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of 1-(Naphthalen-1-yl)butan-2-one provides information on the number and types of protons. The aromatic protons of the naphthalene (B1677914) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The aliphatic protons of the butanone side chain would appear in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the naphthalene ring would likely resonate at a different chemical shift than the ethyl group protons adjacent to the carbonyl group.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum, generally between 160 and 220 ppm. nih.gov Carbons of the naphthalene ring would produce a series of signals in the aromatic region (approximately 110-150 ppm), while the sp³-hybridized carbons of the butanone chain would appear in the upfield region (0-90 ppm). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges and data from analogous compounds. Experimental verification is required for definitive assignment.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic CHs | 7.0 - 8.5 | 120 - 140 |

| Naphthalene Quaternary Cs | - | 130 - 150 |

| Methylene (CH₂) | 3.8 - 4.2 | 45 - 55 |

| Carbonyl (C=O) | - | 205 - 215 |

| Methylene (CH₂) | 2.3 - 2.7 | 30 - 40 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Conformational Insights

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete bonding framework of a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the ethyl group (CH₂-CH₃) and would also help delineate the coupling network within the protons of the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons adjacent to the naphthalene ring to the carbon atoms of the ring, confirming the attachment point of the butanone side chain. It would also show correlations from the aliphatic protons to the carbonyl carbon, confirming the ketone's position.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₄H₁₄O. HRMS can confirm this formula by measuring the exact mass of the molecular ion.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O | |

| Molecular Weight (Nominal) | 198.26 g/mol |

An HRMS measurement yielding a mass very close to the calculated exact mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a synthesized compound like this compound. An LC-MS analysis would show a single major peak in the chromatogram if the compound is pure, with the corresponding mass spectrum confirming the identity of the peak.

Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and for analyzing the compound in complex mixtures. In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the butanone side chain, such as the loss of an ethyl group or the formation of a naphthylmethyl cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic "fingerprints" based on the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption corresponding to the C=O (carbonyl) stretch, typically appearing in the range of 1700-1725 cm⁻¹. Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=C stretching from the naphthalene ring (around 1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetrical, non-polar bonds often show strong Raman signals. The aromatic ring vibrations of the naphthalene moiety are expected to produce strong and sharp signals in the Raman spectrum. The C=O stretch is also Raman active, though its intensity can vary.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequencies based on typical functional group absorptions.)

| Functional Group / Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| Carbonyl C=O Stretch | 1700 - 1725 (strong) | 1700 - 1725 (medium) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

The electronic properties of naphthalene derivatives are profoundly influenced by the nature and position of substituents on the naphthalene core. These modifications can alter the energy levels of molecular orbitals, leading to distinct Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra.

The UV-Vis absorption spectra of naphthalene compounds are characterized by π–π* transitions within the conjugated aromatic system. nih.gov For instance, studies on silyl-substituted naphthalene derivatives show that the introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene ring causes shifts of the absorption maxima to longer wavelengths (bathochromic shifts) and an increase in molar extinction coefficients. mdpi.comnih.gov This effect is also observed when electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like cyano are present. nih.gov A synthesized naphthalene chalcone (B49325) derivative, when dissolved in DMF, displayed an intense absorption band with a maximum at 327.2 nm, which is characteristic of the extended π-conjugated system. nih.gov

The fluorescence properties of these compounds are similarly sensitive to their molecular structure. The introduction of substituents can enhance fluorescence intensity. mdpi.comnih.gov For example, a series of novel naphthyl-decorated oxacalix[m]arene[n]pyrimidines exhibit strong fluorescence, with maximum emission wavelengths around 384–414 nm in toluene (B28343) and quantum yields as high as 28.93%. acs.org In contrast, some simpler derivatives, like 1-naphthyl acetate, show a significantly lower fluorescence quantum yield compared to naphthalene itself, indicating that the substituent can also introduce non-radiative decay pathways. researchgate.net The emission spectrum of certain naphthalene-bridged disilanes is highly dependent on concentration, suggesting the formation of excimers (excited-state dimers) through π-stacking interactions between the aromatic groups. nih.gov

The table below summarizes the photophysical properties of selected naphthalene derivatives, illustrating the impact of substitution on their electronic behavior.

| Compound/Derivative Class | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Naphthalene Chalcone Derivative (C1) | DMF | 327.2 | 495 | 0.2262 | nih.govresearchgate.net |

| Naphthyl-decorated Oxacalixarene (4OA-N) | Toluene | - | 384 | 0.2750 | acs.org |

| Naphthyl-decorated Oxacalixarene (6OA-N) | Toluene | - | 414 | 0.2893 | acs.org |

| Naphthyl-decorated Oxacalixarene (8OA-N) | Toluene | - | 405 | 0.2431 | acs.org |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. carleton.edu This method provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in naphthalene derivatives.

While the specific crystal structure for this compound is not detailed in available literature, analysis of related naphthalene-containing compounds provides significant structural insights. For example, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined by single-crystal X-ray diffraction. mdpi.com This compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis revealed that the naphthalene system is nearly planar and oriented at significant dihedral angles with respect to other rings in the molecule, specifically 67.1(2)° with the triazole ring and 63.9(2)° with the phenyl cycle. mdpi.com

Such studies also illuminate the noncovalent interactions that dictate the crystal packing. In the case of the aforementioned triazole derivative, the molecular arrangement is stabilized by a network of C-H···O and N-H···O hydrogen bonds, which form dimers. These dimers are further linked by other C-H···O hydrogen bonds and C-H···π interactions. mdpi.com This detailed structural information is fundamental to rationalizing the material's bulk properties and designing new functional molecules.

The crystallographic data for a representative complex naphthalene derivative are presented in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | |

| a (Å) | 15.898(3) | |

| b (Å) | 9.103(2) | |

| c (Å) | 18.151(4) | |

| α (°) | 90 | |

| β (°) | 108.63(3) | |

| γ (°) | 90 | |

| Volume (ų) | 2488.1(9) | |

| Z | 4 |

Structure Activity Relationship Sar Investigations of 1 Naphthalen 1 Yl Butan 2 One Analogs and Derivatives

Effects of Ketone Position and Alkyl Chain Length on Chemical Reactivity and Biological Profile

The precise positioning of the carbonyl (ketone) group and the length of the alkyl chain are critical determinants of a molecule's reactivity and its interaction with biological targets. In the scaffold of 1-(naphthalen-1-yl)butan-2-one, the ketone is at the C2 position of the butane (B89635) chain. Shifting this group or altering the chain length can significantly modify the compound's steric and electronic characteristics.

Changes in alkyl chain length directly impact the lipophilicity of the molecule. An increase in chain length generally enhances the ability to cross biological membranes, which can be a crucial factor for antimicrobial efficacy. ijpsjournal.com Conversely, a shorter or excessively long chain might lead to a suboptimal fit within a receptor or an enzyme's active site, thereby reducing biological activity.

The position of the ketone group influences the molecule's polarity, hydrogen bonding capability, and metabolic stability. For instance, a related compound, 4-(6-methoxy-2-naphthyl)butan-2-one, was identified as part of a novel class of anti-inflammatory agents, indicating that this particular arrangement possesses significant biological activity. ijpsjournal.com Moving the ketone to the C1 position would create a phenyl-alkyl-ketone with different electronic properties and steric accessibility compared to the C2-ketone, likely altering its receptor binding profile.

Table 1: Illustrative Impact of Structural Modifications on Physicochemical Properties

| Modification | Potential Effect on Lipophilicity | Potential Effect on Steric Profile |

|---|---|---|

| Lengthening alkyl chain (e.g., pentan-2-one) | Increase | Increase steric hindrance |

| Shortening alkyl chain (e.g., propan-2-one) | Decrease | Reduce steric hindrance |

Influence of Substituents on the Naphthalene (B1677914) Ring on Electronic Properties and Biological Function

The naphthalene ring serves as a large, lipophilic anchor that can be functionalized to fine-tune the molecule's properties. Adding substituents to the ring can modify its electron density, polarity, and steric bulk, which in turn affects how the molecule interacts with biological targets. nih.gov

Studies on related naphthalene derivatives have demonstrated the profound impact of substitution on biological function. For example, a series of aminoalkoxy phenyl-substituted naphthalen-1-yl-methanones were synthesized and tested for anti-hyperglycemic activity, with certain substitution patterns showing significant efficacy. nih.gov Similarly, in a different study, the optimization of substituents on 2-(furan-2-yl)naphthalen-1-ol derivatives led to compounds with potent and selective anti-breast cancer activity. nih.gov These findings underscore the principle that strategic substitution on the naphthalene core is a powerful tool for modulating biological function.

Stereochemical Factors and Enantiomeric Differences in In Vitro Biological Potency

The presence of a chiral center in a molecule results in the existence of enantiomers—non-superimposable mirror images. nih.gov In this compound, the chiral center is not immediately obvious in the parent structure but arises upon certain modifications or interactions. However, in many of its derivatives, particularly those with substitutions on the butane chain, chirality is a key feature. Biological systems, such as enzymes and receptors, are inherently chiral and can therefore interact differently with each enantiomer of a chiral drug. nih.govresearchgate.net

This differential interaction means that one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable effects. nih.govjuniperpublishers.com Consequently, the two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.govresearchgate.net The potency and pharmacological profile of a racemic mixture (a 1:1 mixture of both enantiomers) can be misleading, as the activity observed is a composite of the effects of both forms. nih.gov

The importance of stereochemistry has been demonstrated in analogs of naphthalene-containing compounds. For instance, research on butenafine (B35027) analogues, which include a 1-(naphthalen-1-yl)methylamine scaffold, showed that the (R)-enantiomer of N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine had superior antifungal activity compared to its (S)-enantiomer. ijpsjournal.com This highlights that for chiral derivatives of this compound, evaluating the individual enantiomers is critical to fully understand their biological potential.

Table 2: General Pharmacological Differences Between Enantiomers

| Property | Potential Difference | Rationale |

|---|---|---|

| Pharmacodynamics | One enantiomer may have higher affinity for a biological target. | The 3D structure of one enantiomer provides a better complementary fit to the chiral binding site of the receptor or enzyme. nih.gov |

| Pharmacokinetics | Enantiomers may be metabolized at different rates. | Metabolic enzymes are stereoselective, leading to preferential processing of one enantiomer over the other. researchgate.net |

| Toxicity | One enantiomer may be responsible for toxic side effects. | The "inactive" enantiomer may interact with other biological targets, causing off-target effects. juniperpublishers.com |

Modulation of In Vitro Enzyme Inhibition and Receptor Binding Affinity through Structural Modifications

Structural modifications are a primary strategy for optimizing a compound's ability to inhibit enzymes or bind to cellular receptors. The naphthalene scaffold is a versatile platform for designing such inhibitors. nih.govnih.gov By systematically altering the structure of this compound analogs, it is possible to enhance their binding affinity and selectivity for a specific biological target. rsc.org

Research on related structures provides insight into this process. For instance, a study on phthalimide (B116566) derivatives revealed that compounds featuring a naphthyl substituent were effective inhibitors of human neutrophil elastase. mdpi.com The inhibitory potency (IC₅₀ value) was directly influenced by the nature of other substituents on the molecule, with a 4-trifluoromethylphenyl derivative showing the highest activity. mdpi.com This demonstrates that even distal modifications can impact the crucial interactions within the enzyme's active site.

The orientation of the substrate within the active site is a key factor that controls not only the specificity of the interaction but also the type of reaction that may be catalyzed. nih.govnih.gov Therefore, structural changes that alter how a this compound analog docks into an enzyme's binding pocket can profoundly modulate its inhibitory profile. These modifications can include adding hydrogen bond donors/acceptors, increasing steric bulk to occupy specific pockets, or altering the electronic distribution to enhance electrostatic interactions.

Identification of Key Structural Determinants for In Vitro Antimicrobial and Antioxidant Activities

SAR studies on various naphthalene derivatives have identified several key determinants for antimicrobial potency:

Heterocyclic Moieties: The conjugation of heterocyclic rings, such as azetidinone or thiazolidinone, to a naphthylamine scaffold has been shown to produce compounds with broad-spectrum antibacterial and antifungal activity. researchgate.netresearchgate.net

Specific Substituents: The presence and position of groups like hydroxyl, halogen, or nitro groups on associated phenyl rings can enhance antibacterial properties. ijpsjournal.com

Lipophilicity: A balanced lipophilicity, contributed by the naphthalene ring and other substituents, is essential for membrane translocation to reach intracellular targets. ijpsjournal.com

In one study, naphthylamine derivatives featuring an azetidin-2-one (B1220530) structure demonstrated broad-spectrum effectiveness against several bacterial strains. ijpsjournal.com This suggests that for analogs of this compound, incorporating specific nitrogen- and sulfur-containing heterocyclic rings could be a promising strategy to impart significant antimicrobial activity. While specific antioxidant data for this compound is not prevalent, the polycyclic aromatic nature of the naphthalene ring is a feature common to many antioxidant molecules, suggesting a potential that could be explored through further derivatization.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(6-Methoxy-2-naphthyl)butan-2-one |

| N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine |

| 2-(Furan-2-yl)naphthalen-1-ol |

| Butenafine |

In Vitro Biological Activity Studies of 1 Naphthalen 1 Yl Butan 2 One and Its Derivatives

In Vitro Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of such interactions is fundamental in drug discovery and molecular biology. Naphthyl ketones, a class to which 1-(naphthalen-1-yl)butan-2-one belongs, have been investigated for their potential to inhibit various enzymes through several mechanisms.

General Mechanisms of Enzyme Inhibition by Naphthyl Ketones

Enzyme inhibition can occur through reversible or irreversible mechanisms. Reversible inhibitors bind non-covalently and can be classified as competitive, noncompetitive, or uncompetitive.

Competitive Inhibition : The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding.

Noncompetitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Irreversible inhibitors, in contrast, typically form strong, covalent bonds with the enzyme, often at the active site, causing permanent inactivation. Some inhibitors, known as suicide substrates, are chemically altered by the enzyme's own catalytic mechanism to create a reactive species that irreversibly binds to it.

Naphthyl ketones and their derivatives, such as naphthoquinones, can act as inhibitors through these varied mechanisms. For instance, their aromatic structure allows them to fit into hydrophobic pockets of enzyme active sites, while the ketone group can participate in hydrogen bonding or other interactions. In some cases, related structures like α,β-unsaturated ketones can act as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine) in the enzyme's active site, a form of irreversible inhibition.

Inhibition of Specific Enzymes (e.g., Flavin-Containing Monooxygenase 5 (FMO5) for related butanones)

Flavin-containing monooxygenases (FMOs) are a family of enzymes involved in the metabolism of a wide array of compounds containing nitrogen, sulfur, or other nucleophilic centers. However, the human isoform FMO5 has been shown to possess an atypical activity as a Baeyer-Villiger monooxygenase. This type of enzyme catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters.

In vitro studies have demonstrated that FMO5 can efficiently oxidize drug molecules that contain a carbonyl group on an aliphatic chain. A prominent example is Nabumetone, a pharmaceutical agent with a butanone structure similar to this compound. FMO5 metabolizes Nabumetone by oxidizing it to the corresponding acetate ester. This specific enzymatic action highlights a potential metabolic pathway for butanone derivatives and demonstrates that they can act as substrates, and potentially inhibitors, for specific enzymes like FMO5.

The activity of FMO5 can be inhibited by various compounds. Known inhibitors often act by interfering with the essential flavin adenine dinucleotide (FAD) cofactor or by blocking the active site. For example, methimazole acts as a substrate analogue, competitively inhibiting the enzyme, while other compounds like ketoconazole may interfere with FAD binding.

Aromatase Inhibitory Activity of Naphthalene-Azole Hybrids

Aromatase (CYP19A1) is a cytochrome P450 enzyme that plays a critical role in the biosynthesis of estrogens by converting androgens into estrogens. Its inhibition is a key therapeutic strategy for estrogen-dependent cancers. Azole compounds, widely used as antifungal agents and pesticides, are known to inhibit cytochrome P450 enzymes, including aromatase.

The mechanism of inhibition typically involves the nitrogen atom of the azole ring coordinating with the heme iron atom in the enzyme's active site, thereby blocking its catalytic function. Research has explored the potential of hybrid molecules that combine a naphthalene (B1677914) moiety with an azole ring to create potent aromatase inhibitors. Kinetic studies have shown that azole fungicides can exhibit a mixed-type inhibition of aromatase, indicating complex interactions with the enzyme. The development of such naphthalene-azole hybrids is an active area of research, leveraging the structural features of naphthalene to enhance binding affinity and selectivity for the aromatase enzyme.

In Vitro Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

The interaction of small molecules with biological macromolecules, particularly proteins and DNA, is fundamental to their biological activity. The naphthalene moiety, being a large, hydrophobic aromatic system, plays a significant role in these interactions.

Studies using model proteins have shown that reactive metabolites of naphthalene can form covalent adducts with amino acid residues, particularly cysteine, histidine, and lysine. Furthermore, the binding of naphthalene derivatives to transport proteins like human serum albumin (HSA) is crucial for their distribution in the body. The hydrophobic nature of the naphthalene ring allows it to bind to hydrophobic pockets within proteins.

Naphthalene derivatives have also been utilized as fluorescent probes to study these interactions. For example, core-extended naphthalene diimides can be used to probe different conformations of DNA G-quadruplex structures. These studies demonstrate that the naphthalene structure can intercalate or bind to nucleic acids, a mechanism that can influence cellular processes. The binding is often conformation-sensitive, leading to changes in fluorescence that can be used for detection and analysis.

In Vitro Antimicrobial Potential

Naphthalene and its derivatives have been identified as a promising class of antimicrobial agents, effective against a wide range of human pathogens. Their broad-spectrum activity has led to the development of several commercially available antimicrobial drugs containing a naphthalene scaffold, such as nafcillin and naftifine.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated that naphthalene derivatives exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some derivatives causing rupture and deformation of the bacterial cell membrane.

Research on naphthalene-bearing azoles has identified compounds with potent activity against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus, with some derivatives showing a minimum inhibitory concentration (MIC) of less than 1 µg/mL. Molecular docking studies suggest these compounds may act by inhibiting bacterial flavohemoglobin. Similarly, peptide-conjugated naphthalene diimides have shown high efficacy against both Gram-negative Escherichia coli (MIC of 16 μg/mL) and Gram-positive Staphylococcus aureus (MIC of 30 μg/mL), an effect attributed to the generation of reactive oxygen species.

The following table summarizes the in vitro antibacterial activity of various naphthalene derivatives against several bacterial strains.

| Naphthalene Derivative Class | Bacterial Strain | Gram Type | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| Naphthalene-bearing Azole (Compound 9) | Enterococcus faecalis | Gram-Positive | < 1 µg/mL | |

| Naphthalene-bearing Azole (Compound 9) | Staphylococcus aureus | Gram-Positive | < 1 µg/mL | |

| Naphthalene-bearing Azole (Compound 16) | Enterococcus faecalis | Gram-Positive | 1 µg/mL | |

| Naphthalene-bearing Azole (Compound 16) | Staphylococcus aureus | Gram-Positive | 2 µg/mL | |

| Peptide-conjugated Naphthalene Diimide | Escherichia coli | Gram-Negative | 16 µg/mL | |

| Peptide-conjugated Naphthalene Diimide | Staphylococcus aureus | Gram-Positive | 30 µg/mL |

Antifungal Activity Against Pathogenic Fungal Species (e.g., Candida)

Naphthalene derivatives have demonstrated notable antifungal properties against various pathogenic fungal species, including those from the Candida genus, which are common causes of opportunistic infections in humans.

A study on azole derivatives incorporating a naphthalene ring identified potent activity against both planktonic and biofilm forms of resistant Candida species. Some of these derivatives exhibited minimum inhibitory concentration (MIC) values lower than the standard antifungal drug, fluconazole. For instance, certain derivatives showed MIC values of 0.125 µg/mL against C. albicans and 0.0625 µg/mL against C. parapsilosis nih.gov. Another study highlighted that some naphthalene-containing azole derivatives were highly active against fluconazole-resistant clinical isolates of C. tropicalis and could inhibit C. albicans biofilm formation at a concentration of 4 µg/mL, comparable to amphotericin B nih.gov.

Furthermore, research into naphthalene-hydrazone derivatives revealed significant antifungal efficacy against Candida albicans (ATCC 10231). These compounds showed superior activity when compared to the standard antifungal agents naftifine and nystatin, suggesting their potential as effective antifungal agents zenodo.org. Similarly, a series of 2-arylamino-3-chloro-5-hydroxy-naphthalene-1,4-diones and related compounds were synthesized and tested, with 3-arylamino-5-methoxy-naphthalene-1,4-diones showing potent activity against Candida species researchgate.net.

The antifungal activities of 2-acyl-1,4-naphthohydroquinone analogues were also investigated, although they were found to be less active than their benzohydroquinone counterparts. Nevertheless, these findings contribute to the understanding of the structure-activity relationships of naphthalene derivatives as antifungal agents mdpi.com. N-substituted phthalimide (B116566) derivatives have also been explored, with N-butylphthalimide showing the most potency against Candida species, with a minimum inhibitory concentration (MIC) of 100 µg/ml frontiersin.org.

Table 1: Antifungal Activity of Naphthalene Derivatives Against Candida Species

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalene-containing azole derivative | C. albicans | 0.125 | nih.gov |

| Naphthalene-containing azole derivative | C. parapsilosis | 0.0625 | nih.gov |

| Naphthalene-containing azole derivative | C. krusei | 2 | nih.gov |

| N-butylphthalimide | Candida species | 100 | frontiersin.org |

| 2-octanoylbenzohydroquinone (related) | C. krusei | 2 | mdpi.com |

Antiviral Activity in Cellular Models (for related naphthalene derivatives)

The antiviral potential of naphthalene derivatives has been explored against a range of viruses, with promising results in cellular models. Research has shown that certain naphthalene derivatives exhibit inhibitory effects against viruses such as Human Immunodeficiency Virus (HIV) and Mayaro Virus (MAYV).

One study identified a novel naphthalene derivative, JTK-101, which suppressed tumor necrosis factor (TNF)-alpha-induced HIV-1 production in latently infected cells at nanomolar concentrations nih.gov. This compound was found to inhibit Tat-dependent HIV-1 replication, suggesting a mechanism of action involving the inhibition of Tat cofactors like CDK9/cyclin T1 nih.gov.

In the context of arboviruses, a series of synthetic cyclic ketones, including derivatives that can be structurally related to the naphthalen-1-yl ketone core, were evaluated for their antiviral activity against Mayaro Virus. One of the compounds, a xanthenodione derivative, demonstrated an effective concentration (EC50) of 21.5 µmol·L−1 and a selectivity index (SI) of 15.8 nih.gov. This compound was found to inhibit viral activity by approximately 70% in both pre-treatment and post-treatment assays, indicating its potential to interfere with the viral life cycle nih.gov.

Furthermore, a series of diamide-containing heterocycles were synthesized and evaluated for their antiviral activity against Dengue virus (DENV) and Yellow Fever virus (YFV). Several of these compounds, which could be conceptually linked to naphthalene-based structures through bioisosteric replacements, showed potent inhibition of DENV replication with EC50 values as low as 0.5 µM and selectivity indices greater than 235 cabidigitallibrary.org.

Table 2: Antiviral Activity of Naphthalene Derivatives and Related Compounds

| Compound/Derivative Class | Virus | Assay | Key Finding | Reference |

|---|---|---|---|---|

| JTK-101 (Naphthalene derivative) | HIV-1 | TNF-alpha-induced HIV-1 production | Suppression at nanomolar concentrations | nih.gov |

| Xanthenodione derivative | Mayaro Virus (MAYV) | Cell viability assay | EC50 = 21.5 µmol·L−1, SI = 15.8 | nih.gov |

| Diamide-containing heterocycles | Dengue Virus (DENV) | DENV replication inhibition | EC50 = 0.5 µM, SI >235 | cabidigitallibrary.org |

Evaluation of In Vitro Antioxidant Properties (e.g., Radical Scavenging Assays)

The antioxidant properties of various naphthalene derivatives have been investigated through in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs demonstrated significant antioxidant capacities. Compounds with specific substitutions, such as a 3,4-dihydroxyl group, showed strong DPPH radical-scavenging efficacy, with one compound exhibiting 77% scavenging activity mdpi.com. Another derivative with a 2,4-dihydroxyl group showed moderate DPPH radical-scavenging ability (51%) mdpi.com. In the ABTS radical cation-scavenging assay, eight of the synthesized compounds showed strong efficacy with over 80% inhibition mdpi.com.

The antioxidant potential of chalcone (B49325) derivatives, some of which can incorporate a naphthalene moiety, has also been widely studied. These compounds have shown remarkable in vitro antioxidant activity in DPPH free radical scavenging assays when compared to standard antioxidants like ascorbic acid rasayanjournal.co.in. The structure of the aryl moieties in the chalcone backbone significantly influences their antioxidant properties rasayanjournal.co.in.

Additionally, polyherbal formulations containing naphthalene-related structures have been evaluated for their antioxidant capacity. These formulations demonstrated excellent antioxidant potential with IC50 values in the range of 8.5 to 10.3 µg/ml in DPPH assays, comparable to the standard butylated hydroxyanisole (BHA) academicjournals.org. The scavenging activity was found to be dose-dependent academicjournals.org.

Table 3: In Vitro Antioxidant Activity of Naphthalene Derivatives

| Compound Class/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (with 3,4-dihydroxyl group) | DPPH Radical Scavenging | 77% scavenging activity | mdpi.com |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (with 2,4-dihydroxyl group) | DPPH Radical Scavenging | 51% scavenging activity | mdpi.com |

| Various (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | ABTS Radical Cation Scavenging | >80% inhibition for 8 compounds | mdpi.com |

| Polyherbal formulation (Entoban) | DPPH Radical Scavenging | IC50 = 8.5 - 10.3 µg/ml | academicjournals.org |

In Vitro Receptor Binding Studies (e.g., Cannabinoid Type-1 Receptor Ligand Affinity)

Naphthalene-containing compounds have been investigated as ligands for cannabinoid receptors, particularly the cannabinoid type-1 (CB1) receptor, which is a key component of the endocannabinoid system.

While direct binding data for this compound is not available, studies on related naphthalen-1-yl derivatives provide insights into their potential interaction with the CB1 receptor. For instance, tetrahydrocannabinol (THC) analogs have been studied for their binding affinities to the CB1 receptor, with some halogenated derivatives showing interesting structure-activity relationship (SAR) profiles researchgate.net. The affinity of these compounds is typically measured as the inhibition constant (Ki).

Synthetic cannabinoids, which include various chemical classes, have been developed with high affinity for both CB1 and CB2 receptors. The non-classical synthetic cannabinoid CP-55,940, for example, displays high and roughly equal affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range nih.gov. Similarly, the amino-alkylindole WIN-55,212 exhibits high potency for both receptors, with a slightly greater affinity for CB2 nih.gov.

The structural features of ligands that influence their binding to cannabinoid receptors are a subject of ongoing research. For example, the length of the alkyl side chain in THC analogs can significantly impact CB1 receptor affinity nih.gov. It is known that cannabinoid receptor antagonists are often used in radioligand assays to determine the binding affinity of new compounds due to their high selectivity and affinity for either CB1 or CB2 receptors nih.gov.

Table 4: Binding Affinities of Selected Cannabinoid Receptor Ligands

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| CP-55,940 | CB1 | ~low nanomolar | nih.gov |

| CP-55,940 | CB2 | ~low nanomolar | nih.gov |

| WIN-55,212 | CB1 | ~low nanomolar | nih.gov |

| WIN-55,212 | CB2 | ~low nanomolar | nih.gov |

| Δ9-THCP | CB1 | High affinity | nih.gov |

| Δ9-THCP | CB2 | High affinity | nih.gov |

In Vitro Inhibition of Apoptotic and Anti-Apoptotic Protein Interactions (e.g., Mcl-1)

The inhibition of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (Mcl-1), is a key strategy in cancer therapy to induce programmed cell death in malignant cells. Naphthalene-based scaffolds have emerged as a promising structural motif for the development of Mcl-1 inhibitors.

Mcl-1 is a member of the Bcl-2 family of proteins and plays a crucial role in cell survival. Overexpression of Mcl-1 is associated with resistance to various cancer therapies rsc.orgnih.gov. Consequently, small-molecule inhibitors that can disrupt the interaction between Mcl-1 and pro-apoptotic proteins are of significant therapeutic interest.

Research has led to the discovery of several Mcl-1 inhibitors, some of which feature a naphthalene core. For example, a hit compound with an N-(4-hydroxynaphthalen-1-yl) arylsulfonamide scaffold was identified to have a binding constant (Ki) of 1.55 µM for Mcl-1 rsc.org. Further studies have led to the development of more potent inhibitors based on this and other scaffolds.

An integrated high-throughput and computational screening approach has successfully identified nineteen new chemical scaffolds as Mcl-1 inhibitors nih.gov. These compounds were validated through biochemical and biophysical methods, confirming their direct binding to the BH3-binding groove of the Mcl-1 protein nih.gov. The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their binding affinity and cellular activity nih.gov.

The inhibition of Mcl-1 has been shown to overcome anti-apoptotic adaptation to targeted therapies in certain cancers, such as B-cell precursor acute lymphoblastic leukemia (BCP-ALL) frontiersin.org. Studies have demonstrated that combining Mcl-1 inhibitors with other targeted agents can lead to synergistic effects and enhanced cancer cell death frontiersin.org.

Table 5: Examples of Mcl-1 Inhibitor Scaffolds

| Scaffold/Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| N-(4-hydroxynaphthalen-1-yl) arylsulfonamide | Mcl-1 | Ki = 1.55 µM | rsc.org |

| Difuryl-triazine core | Mcl-1 | Identification of a novel series of inhibitors | nih.gov |

| Various novel chemical scaffolds | Mcl-1 | Discovery of 19 new inhibitor scaffolds | nih.gov |

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules

The chemical structure of 1-(Naphthalen-1-yl)butan-2-one makes it a valuable intermediate in organic synthesis. The reactivity of the molecule is centered around the ketone functional group and the adjacent α-carbons, as well as the aromatic naphthalene (B1677914) ring.

The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations. For instance, reactions with Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds and generate tertiary alcohols. Reduction of the ketone, using agents like sodium borohydride (B1222165), would yield the corresponding secondary alcohol, 1-(naphthalen-1-yl)butan-2-ol.

Furthermore, the protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile for a range of carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity. For example, a related compound, 1-(naphthalen-1-yl)propan-2-one, can be converted into its silyl (B83357) enol ether. Such intermediates are crucial for reactions like Mukaiyama aldol (B89426) additions and Michael reactions, enabling the controlled construction of larger molecular frameworks. It is chemically reasonable to assume that this compound could undergo similar transformations, serving as a building block for more complex structures.

The naphthalene ring itself can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions at the ketone. This allows for the introduction of various functional groups onto the aromatic core, further diversifying the synthetic pathways available.

Potential in Pharmacophore Development and Rational Drug Design Beyond Clinical Evaluation

In medicinal chemistry, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The naphthalene scaffold is a versatile and privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netijpsjournal.com The structure of this compound possesses several key features relevant to pharmacophore modeling:

A Hydrophobic Region: The large, planar naphthalene ring system provides a significant hydrophobic surface, which can engage in van der Waals and π-π stacking interactions within a protein's binding pocket. ugm.ac.id

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events. ugm.ac.id

A Linker Region: The ethyl group connecting the naphthalene ring and the carbonyl carbon provides conformational flexibility, allowing the key pharmacophoric features to adopt an optimal orientation for binding.

While no specific drug design studies featuring this compound have been published, its structural components are present in known bioactive molecules. For instance, naphthalene-based structures have been designed as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro). nih.gov The general approach involves using the naphthalene moiety as a core scaffold to which other functional groups are attached to optimize binding affinity and selectivity. researchgate.netnih.gov Therefore, this compound could serve as a starting point or a fragment in the design of new therapeutic agents.

| Pharmacophoric Feature | Structural Component in this compound | Potential Biological Interaction |

|---|---|---|

| Aromatic/Hydrophobic Group | Naphthalene Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding with protein backbone or side chains |

| Flexible Linker | Alkyl Chain (-CH2-CO-CH2-) | Allows optimal spatial orientation of other features |

Exploration in Modern Materials Science Applications

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure, particularly the presence of extended π-conjugated systems that facilitate charge transport. alfa-chemistry.com

Naphthalene and its derivatives are widely used as building blocks for organic semiconductors due to the fused aromatic ring system. nih.gov Specifically, derivatives like naphthalene diimides (NDIs) are classic n-type organic semiconductors, valued for their planar structure, good thermal stability, and high electron affinity. alfa-chemistry.comnih.gov These properties promote the intermolecular π-π stacking necessary for efficient electron transport. alfa-chemistry.com

The naphthalene ring is a well-known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. mdpi.com This property is the basis for its use in fluorescent probes for detecting ions and molecules. Naphthalene derivatives have been successfully designed as fluorescent sensors for various analytes. mdpi.com

A particularly interesting phenomenon observed in many organic fluorophores is Aggregation-Induced Emission (AIE). In contrast to typical dyes that suffer from fluorescence quenching in the aggregated or solid state, AIE-active molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong light emission. rsc.org

Naphthalene derivatives, especially those with rotatable single bonds, are prime candidates for AIE. rsc.orgsci-hub.se For this compound, rotation around the single bond connecting the naphthalene ring to the butanone side chain is possible in solution. In an aggregated state, this rotation could be restricted, potentially making the compound AIE-active. While direct experimental evidence for this compound is lacking, the structural motif is consistent with those found in known AIEgens.

Contribution to Flavor and Fragrance Chemistry (based on aromatic ring systems)

Aromatic ketones are a significant class of compounds in the flavor and fragrance industry. The scent of these molecules is largely determined by the structure of the aromatic ring and the nature of the ketone's side chain. While there is no specific information on the aroma profile of this compound, a closely related compound, 2-acetylnaphthalene (B72118) (also known as methyl beta-naphthyl ketone), is a widely used fragrance ingredient. scentspiracy.comfragranceconservatory.com

| Descriptor | Description | Reference |

|---|---|---|

| Odor Type | Sweet, Floral, Powdery | scentspiracy.comscentspiracy.com |

| Odor Profile | Warm, orange-blossom, heliotropin-like with woody and balsamic nuances. | scentspiracy.com |

| Strength | Medium to high, tenacious. | scentspiracy.comscentspiracy.com |

| Common Uses | Fine fragrances, soaps, floral accords (especially orange blossom and neroli). | scentspiracy.comfragranceconservatory.com |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Naphthalen-1-yl)butan-2-one, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation , where naphthalene reacts with a butanone derivative (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) improves electrophilic activation of the acylating agent .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions like over-acylation.

- Temperature : Reactions at 0–25°C reduce decomposition of sensitive intermediates .

- Yield Optimization : Post-reaction quenching with ice-water and extraction with ethyl acetate improves isolation efficiency. Typical yields range from 65–85% .

Q. How can researchers purify this compound for structural characterization?

- Purification Methods :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities.

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves >98% purity, critical for crystallography .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

- Workflow :

Data Collection : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEX2 detectors .

Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .

Refinement : SHELXL for least-squares refinement against data, addressing thermal motion and disorder .

Advanced Research Questions

Q. How does the naphthalene moiety influence the compound’s biological activity, and what structural modifications enhance selectivity?

- Mechanistic Insights :

- The naphthalene ring enhances lipophilicity , improving membrane permeability in cell-based assays. Fluorine substitution (e.g., at the 2-position) increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Structure-Activity Relationship (SAR) : Modifications at the ketone position (e.g., dimethylamino groups) improve selectivity for cancer cell lines (e.g., MDA-MB-231) by 3–5-fold compared to unmodified analogs .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- DFT Studies :

- HOMO-LUMO Analysis : Calculated energy gaps (ΔE ≈ 4.2 eV) suggest moderate electrophilicity, aligning with reactivity in nucleophilic additions .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-rich regions (naphthalene ring) as sites for electrophilic attack .

- Docking Simulations : AutoDock Vina predicts binding modes with SARS-CoV-2 main protease (Mpro), showing favorable interactions (ΔG ≈ -8.2 kcal/mol) .

Q. What toxicological parameters must be considered when handling this compound?

| Health Outcome | Observed Effects | Species |

|---|---|---|

| Hepatic Effects | Elevated ALT/AST levels at 50 mg/kg/day | Rats (oral exposure) |

| Respiratory Effects | Inflammation at 10 ppm (14-day exposure) | Mice (inhalation) |

- Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and store at -20°C in amber vials to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.